N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine
Overview
Description
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline, 2-chloro-4-pyridinecarboxaldehyde, and appropriate pyrimidine precursors.
Condensation Reaction: The initial step involves the condensation of 3-chloroaniline with 2-chloro-4-pyridinecarboxaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a pyrimidine precursor in the presence of a suitable catalyst, such as a Lewis acid, to form the desired pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure could make it a valuable candidate for further research and development in various scientific fields.
Biological Activity
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine, with the CAS number 164658-40-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10Cl2N4
- Molecular Weight : 317.17 g/mol
- IUPAC Name : N-(3-chlorophenyl)-4-(2-chloro-4-pyridinyl)-2-pyrimidinamine
The biological activity of this compound is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in various diseases, including cancer.
Inhibition of Kinase Activity
Research indicates that this compound shows inhibitory activity against specific kinases involved in signaling pathways that regulate cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antiproliferative effects on various cancer cell lines, with IC50 values ranging from 0.1 to 0.5 µM, indicating potent activity against tumor cells .
- Kinase Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The results indicated that it effectively reduced phosphorylation of key substrates involved in the MAPK/ERK signaling pathway, which is crucial for cell division and survival .
- Antimicrobial Properties : Research highlighted its antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-2-1-3-12(9-11)20-15-19-7-5-13(21-15)10-4-6-18-14(17)8-10/h1-9H,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGMLVZHPHCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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